molecular formula C17H22FN3O3S B5578992 N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5578992
M. Wt: 367.4 g/mol
InChI Key: OQHCTPLBEVPWPQ-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H22FN3O3S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.13659091 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

  • Research Context : Pyrazole-sulfonamide derivatives, related to the specified compound, have been synthesized and tested for their antiproliferative activities against various cell lines.
  • Findings : Some of these derivatives demonstrated promising antitumor activity, comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Carbonic Anhydrase Inhibition

  • Research Context : Novel pyrazole-3,4-dicarboxamides bearing the sulfonamide moiety have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isoenzymes.
  • Findings : Certain compounds exhibited significant inhibitory effects, indicating potential therapeutic applications (Mert, Alım, İşgör, Anıl, Kasımoğulları, & Beydemir, 2015).

Antiglaucoma Activity

  • Research Context : Synthesis of novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide for potential antiglaucoma activity.
  • Findings : These new derivatives showed inhibition of carbonic anhydrase isoenzymes, indicating potential for treating glaucoma (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).

Antiviral and Cytotoxic Activities

  • Research Context : Evaluation of pyrazole- and isoxazole-based heterocycles for their antiviral and cytotoxic activities.
  • Findings : One of the compounds reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, highlighting its potential in antiviral therapies (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Antimicrobial Activity

  • Research Context : Investigation into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety for antimicrobial applications.
  • Findings : Some compounds demonstrated promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonylethyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3S/c1-12(2)10-14-11-16(21(3)20-14)17(22)19-8-9-25(23,24)15-6-4-13(18)5-7-15/h4-7,11-12H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHCTPLBEVPWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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